Septacidin

Description

Properties

CAS No. |

87099-85-2 |

|---|---|

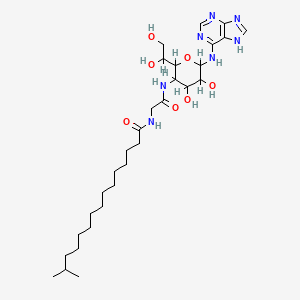

Molecular Formula |

C30H51N7O7 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide |

InChI |

InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1 |

InChI Key |

YBZRLMLGUBIIDN-DUSHZQPUSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Appearance |

Solid powder |

Other CAS No. |

62362-59-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2'-epi-septacidin LIA-0101 LIA-0101 B septacidin spicamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Discovery of Septacidin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Septacidin is a nucleoside antibiotic first isolated from the fermentation broth of the soil bacterium Streptomyces fibriatus.[1][2][3] This technical guide provides a comprehensive overview of the origin, discovery, and initial characterization of this compound, with a focus on its biological activities and the experimental methodologies employed in its early investigation. Quantitative data on its antitumor and antifungal properties are presented, along with detailed experimental protocols from seminal studies. Furthermore, this guide elucidates the contemporary understanding of this compound's mechanism of action, particularly its role as an inducer of immunogenic cell death (ICD), and provides a visual representation of the associated signaling pathway.

Discovery and Origin

This compound was first reported in 1963 by Dutcher, Vonsaltza, and Pansy.[1][2][3] The producing organism, Streptomyces fibriatus, was isolated from a soil sample. Early research identified this compound as a purine (B94841) nucleoside antibiotic with notable antitumor and antifungal properties.

Producing Microorganism

-

Organism: Streptomyces fibriatus

-

Morphology: A species of actinomycetes characterized by the formation of aerial mycelium and spores.

-

Culture Conditions: The initial production of this compound was achieved through submerged fermentation in a nutrient-rich medium.

Physicochemical Properties

Initial characterization of this compound revealed it to be a crystalline substance. Its structure was later elucidated as a complex nucleoside antibiotic.

Biological Activity

This compound exhibits a dual spectrum of biological activity, demonstrating both antitumor and antifungal effects.

Antitumor Activity

Early studies highlighted the potential of this compound as an anticancer agent. Its primary mechanism of antitumor action is now understood to be the induction of immunogenic cell death (ICD).[4][5][6] This process involves the exposure of calreticulin (B1178941) (CRT) on the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1).[4][6] These events transform dying cancer cells into a vaccine-like entity that can stimulate an antitumor immune response. Research has shown that the antineoplastic effects of this compound in established murine tumors are dependent on T lymphocytes.[4]

Antifungal Activity

This compound has also been shown to possess activity against a range of fungal pathogens.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antitumor Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| Leukemia L1210 | In vitro | Inhibition of RNA-DNA synthesis | - | [7] |

| Leukemia P388 | In vivo (mice) | Antitumor activity | - | [7] |

| Murine Fibrosarcoma MCA205 | In vivo vaccination | Protection against tumor re-challenge | 80% protection | [4] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Candida albicans | MIC | Minimum Inhibitory Concentration | Data not available | |

| Aspergillus niger | MIC | Minimum Inhibitory Concentration | Data not available |

Note: Specific MIC values from the original discovery paper are not detailed in currently accessible literature.

Experimental Protocols

Fermentation of Streptomyces fibriatus for this compound Production

-

Inoculum: A vegetative inoculum of S. fibriatus is prepared by growing the organism in a suitable seed medium.

-

Production Medium: A sterile production medium containing sources of carbon, nitrogen, and mineral salts is inoculated with the seed culture.

-

Fermentation: The fermentation is carried out in submerged culture with aeration and agitation at a controlled temperature for a specified period to allow for optimal production of this compound.

Isolation and Purification of this compound

-

Harvest: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate.

-

Extraction: The active compound is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent.

-

Purification: The crude extract is then subjected to a series of purification steps, which may include chromatography on silica (B1680970) gel or other resins, to yield pure, crystalline this compound.

Characterization of this compound

-

Spectroscopic Analysis: The structure of the isolated compound is determined using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry (MS).

-

Chemical Analysis: Elemental analysis and chemical degradation studies are performed to confirm the empirical and molecular formulas and to identify the constituent parts of the molecule.

Mechanism of Action: Induction of Immunogenic Cell Death

The primary mechanism underlying the antitumor effect of this compound is the induction of immunogenic cell death (ICD). This is a form of regulated cell death that activates an adaptive immune response against cancer cells.

Signaling Pathway of this compound-Induced Immunogenic Cell Death

The following diagram illustrates the key events in the ICD pathway initiated by this compound.

References

- 1. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS. | Semantic Scholar [semanticscholar.org]

- 2. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Septacidin Production by Streptomyces fimbriatus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Septacidin is a potent nucleoside antibiotic produced by the soil actinomycete Streptomyces fimbriatus.[1][2] It exhibits significant antifungal and antitumor properties, positioning it as a molecule of interest for therapeutic development.[2][3] Structurally, this compound is characterized by a unique N6-glycosylated L-heptosamine-adenine core linked to a glycyl-fatty acyl side chain.[4][5] Its biological activity, particularly its antifungal efficacy, is highly dependent on the structure of this fatty acyl chain.[4] This guide provides a comprehensive technical overview of Streptomyces fimbriatus and its production of this compound, covering the biosynthetic pathway, regulatory mechanisms, production protocols, and biological activities, intended for researchers in natural product discovery and drug development.

The Producing Organism: Streptomyces fimbriatus

Streptomyces fimbriatus is a Gram-positive, filamentous bacterium isolated from soil.[1][2] Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites.[6] In addition to this compound, S. fimbriatus also produces other bioactive compounds such as cephamycin B.[2] Strains of S. fimbriatus can exhibit diverse physiological characteristics; for instance, a halotolerant isolate (G1) has been identified from marine sediments, showing optimal growth at 30 °C and a pH of 8.0 in saline media.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (sep).[9] The pathway has been elucidated through genetic and biochemical studies, primarily using heterologous expression in Streptomyces albus.[9]

The core of this compound, a unique L-heptosamine moiety, originates from the primary metabolite D-sedoheptulose 7-phosphate (S7-P).[9] The key steps in the biosynthetic pathway are outlined below and illustrated in the accompanying diagram.

-

Heptose Activation: D-sedoheptulose 7-phosphate is converted into an ADP-activated L-glycero-β-D-manno-heptose.[9]

-

Glycosylation: This activated heptose sugar is transferred to the N6 position of adenine (B156593) monophosphate (AMP), forming the intermediate SEP-540.[9]

-

Core Formation: The ribosyl-5-phosphate is detached to generate SEP-328, which features an L-glycero-α-D-manno-heptose moiety.[9]

-

Epimerization and Amination: A series of enzymatic modifications, including oxidation by the GMC oxidase/dehydrogenase homolog SepI and subsequent steps catalyzed by SepJ, SepG, and the epimerase SepA, transform the heptose moiety into the final 4'-amino-4'-deoxy-L-glycero-β-L-gluco-heptose (L,L-gluco-heptosamine).[9]

-

Acyl Chain Attachment: The biosynthesis is completed by the attachment of the side chain. SepH, an acyltransferase, is responsible for adding the N4'-glycyl group, and SepD attaches the variable fatty acyl group.[9]

Regulation of this compound Biosynthesis

The regulation of antibiotic production in Streptomyces is a complex, hierarchical process involving pathway-specific and global regulators that respond to physiological and environmental cues.[1][10] While the specific regulatory genes for the sep cluster in S. fimbriatus have not been explicitly characterized in the available literature, the regulatory architecture typically follows a common model.

Most antibiotic biosynthetic gene clusters in Streptomyces are controlled by a cluster-situated regulator (CSR), often belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[1][11] These SARPs are transcriptional activators that directly bind to promoter regions of the biosynthetic genes to initiate their expression.[1][11] The activity of these SARPs is, in turn, controlled by higher-level pleiotropic and global regulators, which integrate signals such as nutrient availability, population density (e.g., via γ-butyrolactones), and developmental state.[1][10]

The diagram below illustrates a typical SARP-mediated regulatory cascade, which represents the likely mechanism for controlling this compound production.

Quantitative Data

Production Titers

While production yields from the native S. fimbriatus are not extensively reported, significant titers have been achieved for this compound intermediates through heterologous expression in engineered Escherichia coli. This approach, which circumvents the complex regulatory networks of Streptomyces, highlights the potential for high-yield production.[4]

| Compound | Production Host | Cultivation Method | Titer / Yield | Reference |

| SEP-327 | E. coli BL21(DE3) | Fed-batch Fermentation | 2.53 g/L | [4] |

| SEP-327 | E. coli ΔwaaC | Shake Flask | 46.35 ± 1.65 mg/L | [4] |

Biological Activity

This compound and its congeners exhibit potent biological activities. The antifungal activity is particularly sensitive to the length and modifications of the fatty acyl side chain.[4] While its antitumor activity against leukemia cell lines L1210 and P388 has been noted, specific IC50 values are not prominently available in the reviewed literature.[5]

Table 2: Antifungal Activity of this compound Congeners

| Compound | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| SEP-552 | Epidermophyton floccosum 57312 | MIC | 62.5 µM | [4] |

| SEP-538 | Epidermophyton floccosum 57312 | Weak Activity | - | [4] |

| SEP-624 | Epidermophyton floccosum 57312 | Weak Activity | - |[4] |

Table 3: Antitumor Activity of this compound

| Cell Line | Activity Metric | Reported Effect | Reference |

|---|---|---|---|

| Leukemia L1210 (cultured) | - | Inhibition of RNA-DNA synthesis | [5] |

| Leukemia P388 (transplanted in mice) | - | In vivo activity observed |[5] |

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is a composite based on methods for heterologous expression in S. albus and optimized conditions for S. fimbriatus isolates.[7][9]

1. Spore Suspension Preparation:

-

Grow the Streptomyces strain (e.g., S. fimbriatus or a heterologous host like S. albus carrying the sep cluster) on a suitable agar (B569324) medium (e.g., MS agar) at 28-30°C for 5-7 days until sporulation is complete.

-

Harvest spores by gently scraping the surface of the agar and suspending them in sterile water with 20% glycerol (B35011). Filter through sterile cotton wool to remove mycelial fragments.

2. Seed Culture:

-

Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., 1% yeast extract, 1% tryptone, 0.25% CaCO₃, pH 7.3) with the spore suspension.[9]

-

Incubate at 28°C with shaking at 220 rpm for 2 days.

3. Production Culture:

-

Transfer the seed culture (2-5% v/v) into a 2 L baffled flask containing 500 mL of production medium. A suitable medium is starch nitrate (B79036) medium (e.g., 1.2% potato starch, 0.8% soybean meal, 0.3% yeast extract, 0.25% CaCO₃, pH 7.3) supplemented with 1% glycerol as a carbon source.[7][8][9]

-

Incubate at 28-30°C with shaking at 220 rpm for 5-7 days.

-

Monitor production via analytical HPLC-MS.

Extraction and Purification Protocol

This generalized protocol is based on standard methods for purifying polyketide and nucleoside antibiotics from Streptomyces fermentations.

1. Extraction:

-

Centrifuge the fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the supernatant and the mycelial cake.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial cake by soaking and stirring in methanol (B129727) or acetone, followed by filtration.

-

Combine all organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.

2. Initial Fractionation (Solid-Phase Extraction):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Diaion HP-20 resin column pre-equilibrated with water.

-

Wash the column with water to remove polar impurities.

-

Elute the product with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

-

Collect fractions and analyze by HPLC to identify those containing this compound.

3. Chromatographic Purification:

-

Pool and concentrate the this compound-containing fractions.

-

Subject the concentrated material to silica (B1680970) gel column chromatography, eluting with a solvent system such as chloroform-methanol.

-

Further purify the active fractions using reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid to yield pure this compound.[9]

Antifungal Susceptibility Testing (Broth Microdilution)

1. Inoculum Preparation:

-

Prepare a fungal suspension from a fresh culture on potato dextrose agar (PDA) in sterile saline, adjusted to a 0.5 McFarland standard.

2. Assay Plate Preparation:

-

Perform serial two-fold dilutions of the purified this compound compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Add the standardized fungal inoculum to each well. Include a positive control (fungi, no compound) and a negative control (medium only).

3. Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Experimental Workflow and Logic

The discovery and development of novel this compound congeners often rely on a heterologous expression strategy. This workflow allows for the manipulation of the biosynthetic pathway in a clean, well-characterized host, leading to improved titers and the generation of new analogues.

Conclusion

Streptomyces fimbriatus remains a valuable source of the bioactive compound this compound. Advances in molecular biology and synthetic biology have enabled the complete elucidation of its biosynthetic pathway and have opened avenues for high-titer production through heterologous expression in hosts like S. albus and E. coli. While the specific regulatory mechanisms governing the sep cluster are yet to be fully detailed, they are presumed to follow the conserved SARP-dependent activation model common in Streptomyces. The potent antifungal and antitumor activities of this compound, coupled with the potential for biosynthetic engineering to create novel analogues, underscore its significance as a promising scaffold for future drug development programs. Further research should focus on elucidating its regulatory network to unlock higher production yields in the native host and on comprehensive in vivo evaluation of its therapeutic potential.

References

- 1. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces fimbriatus - Wikipedia [en.wikipedia.org]

- 3. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The roles of SARP family regulators involved in secondary metabolism in Streptomyces [pubmed.ncbi.nlm.nih.gov]

- 11. Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Septacidin's Biosynthetic Blueprint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Septacidin, a nucleoside antibiotic with promising antitumor, antifungal, and analgesic properties, has long captured the attention of the scientific community.[1][2] Its unique chemical architecture, featuring an N6-glycosylated L-heptosamine-adenine core, presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical endeavor for sustainable production and analog development.[3][4] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its assembly. We present detailed experimental protocols, quantitative data, and visual representations of the key molecular processes to empower further research and development in this field.

The this compound Biosynthetic Gene Cluster and Precursor Supply

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster.[1][5] Heterologous expression of this gene cluster in hosts like Streptomyces albus J1074 has been instrumental in deciphering the pathway.[1] The biosynthesis of the characteristic L-heptose moiety of this compound commences with D-sedoheptulose 7-phosphate (S7-P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.[1][6] This precursor is converted into an ADP-activated L-glycero-β-D-manno-heptose, which serves as the heptose donor.[1][5] In engineered Escherichia coli strains, this precursor can be strategically redirected from the lipopolysaccharide (LPS) biosynthesis pathway to fuel this compound production, significantly shortening the engineered pathway.[3][4]

Core Biosynthetic Pathway: From Precursor to the Heptosamine Core

The assembly of the core this compound structure involves a series of enzymatic transformations that modify the heptose moiety and attach it to an adenine (B156593) scaffold. The key steps are outlined below.

Formation of the N6-Glycosylated Adenine Intermediate (SEP-328)

The initial steps of the pathway lead to the formation of SEP-540, where the ADP-activated L-glycero-β-D-manno-heptose is transferred to the N6 position of adenine monophosphate (AMP).[1] Subsequently, the ribosyl-5-phosphate is detached to yield SEP-328, which possesses an L-glycero-α-D-manno-heptose (L,D-manno-heptose) moiety.[1]

Elaboration of the L,L-gluco-heptosamine Moiety

The unique L,L-gluco-heptosamine moiety of this compound is forged through a series of four key enzymatic reactions, converting SEP-328 into SEP-327, the N6-glycosylated L-heptosamine-adenine core.[1][2][3][7]

-

4'-Oxidation by SepI: The pathway is initiated by the FAD-dependent oxidoreductase SepI, which oxidizes the 4'-hydroxyl group of the L,D-manno-heptose moiety in SEP-328 to a keto group, forming a 4'-keto intermediate.[1][2][7]

-

5'-Epimerization by SepJ: The TIM barrel sugar epimerase SepJ then catalyzes the epimerization at the C5' position.[1][7]

-

3'-Epimerization by SepA: Following this, the unprecedented monofunctional L-pyranose C3' epimerase SepA, a member of the vicinal oxygen chelate (VOC) family, acts on the C3' position.[1][2][7]

-

4'-Transamination by SepG: Finally, the aminotransferase SepG installs the 4'-amino group, using L-glutamate as the amino donor, to generate SEP-327.[1][2][7]

Final Acylation Steps

The biosynthesis is completed by the attachment of a glycyl-fatty acyl side chain. SepH is responsible for adding the N4'-glycyl group to SEP-327, and the acyltransferase SepD loads the fatty acyl group.[5]

Quantitative Data on this compound Biosynthesis

The following table summarizes the key quantitative data reported in the literature, providing insights into the efficiency of engineered biosynthetic pathways.

| Product | Host Organism | Titer | Culture Conditions | Reference |

| SEP-327 | Engineered E. coli | 470.07 ± 12.81 mg/L | Flask level, with optimized culture conditions and precursor supplementation. | [3][4] |

| SEP-327 | Engineered E. coli | 2.53 g/L | 5 L bioreactor using fed-batch fermentation with glycerol (B35011) as the carbon source. | [3] |

| SEP-328 | Engineered E. coli | 85.54 ± 3.41 mg/L | Flask level. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of the this compound biosynthetic pathway.

Gene Knockout Studies in Streptomyces albus

In-frame deletion mutants of key biosynthetic genes (sepI, sepJ, sepA, and sepG) were constructed to elucidate their roles in the pathway. The general workflow is as follows:

-

Construction of Deletion Plasmids: A λ RED-mediated recombination method is used to replace the target gene on a plasmid vector with a resistance cassette.

-

Conjugation and Selection: The resulting plasmid is introduced into the heterologous host S. albus 1598 by conjugation. Double-crossover mutants are selected based on antibiotic resistance and sensitivity.

-

Verification: The gene deletion is confirmed by PCR analysis and DNA sequencing.

-

Metabolite Analysis: The fermentation broths of the mutant strains are analyzed by High-Performance Liquid Chromatography (HPLC) to identify accumulated intermediates and confirm the loss of final product formation.[1][5]

Enzymatic Assays

In vitro characterization of the biosynthetic enzymes is essential to confirm their specific functions.

-

SepI Enzymatic Assay: The reaction mixture typically contains Tris-HCl buffer, FAD, NaCl, the substrate SEP-328 (2), and purified SepI enzyme. The reaction is incubated at 30 °C and then quenched. Product formation is analyzed by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

SepJ Enzymatic Assay (Coupled with SepI): To determine the function of SepJ, it is often assayed in conjunction with SepI. The reaction mixture is similar to the SepI assay but also includes the purified SepJ enzyme.[1]

-

SepA Enzymatic Assay: The assay for the C3' epimerase SepA contains Tris-HCl buffer, NaCl, the 4'-keto-5'-epi intermediate (5) or the 4'-keto-3',5'-diepi intermediate (7) as a substrate, and the purified SepA enzyme. The reaction is monitored for the interconversion of the substrates.[1]

-

SepG Enzymatic Assay (Transaminase Activity): The transamination activity of SepG is assayed in a mixture containing Tris-HCl buffer, NaCl, pyridoxal-5-phosphate (PLP), the 4'-keto intermediate (7), L-glutamate as the amino donor, and the purified SepG enzyme. The reverse reaction can also be assayed using SEP-327 (3) and α-ketoglutarate.[1]

Production and Detection of this compound Analogs

-

Fermentation: The S. albus strains are typically grown in a seed medium followed by transfer to a fermentation medium for production of Septacidins.[1]

-

Extraction and HPLC Analysis: For hydrophobic this compound analogs, the mycelium is extracted with methanol. For hydrophilic analogs, the supernatant is filtered. The extracts are then analyzed on a C18 or CN reverse-phase HPLC column with a water/acetonitrile gradient containing trifluoroacetic acid, and detection is performed at 254 nm.[1]

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: The biosynthetic pathway of this compound, from precursor molecules to the final product.

Caption: A typical workflow for elucidating gene function in the this compound pathway via gene knockout.

References

- 1. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Detailed Mechanism of Action of Septacidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septacidin, a nucleoside antibiotic produced by Streptomyces fibriatus, has demonstrated potent antitumor and antifungal activities. Initially recognized for its ability to inhibit DNA and RNA synthesis, recent groundbreaking research has redefined its primary mechanism of action. This compound is now identified as a novel and potent inducer of immunogenic cell death (ICD). This process not only leads to the direct killing of cancer cells but also stimulates a robust and durable anti-tumor immune response. This technical guide provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on the signaling pathways involved in ICD, supported by available data and detailed experimental methodologies.

Core Mechanism: Induction of Immunogenic Cell Death (ICD)

Unlike traditional chemotherapy agents that induce silent apoptotic cell death, this compound triggers a specialized form of apoptosis known as immunogenic cell death. This process is characterized by the emission of a specific set of damage-associated molecular patterns (DAMPs) from dying cancer cells. These DAMPs act as "eat me" and "find me" signals, recruiting and activating dendritic cells (DCs), which in turn prime a T-cell-mediated adaptive immune response against the tumor. The antitumor effects of this compound have been shown to be entirely dependent on T lymphocytes, highlighting the critical role of the immune system in its therapeutic efficacy.[1][2]

The key hallmarks of this compound-induced ICD include:

-

Calreticulin (B1178941) (CRT) Exposure: The translocation of CRT from the endoplasmic reticulum (ER) lumen to the cell surface.

-

ATP Secretion: The release of adenosine (B11128) triphosphate (ATP) into the extracellular space.

-

HMGB1 Release: The passive release of high mobility group box 1 (HMGB1) protein from the nucleus of late apoptotic/necrotic cells.

Signaling Pathways of this compound-Induced ICD

While the precise upstream signaling cascade initiated by this compound is still under investigation, the induction of ICD hallmarks points towards the activation of specific cellular stress pathways.

The pre-apoptotic exposure of CRT on the cell surface is a critical step in ICD, serving as a potent "eat-me" signal for phagocytes. This process is initiated by ER stress. While the direct molecular target of this compound within the ER has not been identified, its action leads to the activation of the ER stress response.

Diagram: Proposed Signaling Pathway for this compound-Induced Calreticulin Exposure

Caption: Proposed signaling cascade for this compound-induced CRT exposure on the cancer cell surface.

During ICD, dying cells release ATP into the extracellular milieu, which acts as a "find-me" signal, attracting dendritic cells to the tumor microenvironment. This process is often linked to autophagy and requires the pannexin 1 (PANX1) channel.

Diagram: Proposed Pathway for this compound-Induced ATP Secretion

Caption: Proposed pathway of this compound-induced ATP secretion from a dying cancer cell.

HMGB1 is a nuclear protein that is passively released from cells undergoing late-stage apoptosis or necrosis. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on dendritic cells, a crucial step for the cross-presentation of tumor antigens to T cells.

Diagram: Logical Flow of this compound-Induced HMGB1 Release

Caption: Logical sequence of events leading to the release of HMGB1 following this compound treatment.

Quantitative Data

As of the latest available research, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values across various cancer cell lines, have not been extensively published. Early studies focused on its general inhibitory effects on DNA and RNA synthesis in leukemia L1210 and P388 cells.[3] The more recent identification of this compound as an ICD inducer was based on a high-throughput screening of the NCI Mechanistic Diversity Set, which prioritized the identification of ICD hallmarks over determining precise cytotoxic concentrations.[1]

Table 1: Summary of Available Activity Data for this compound

| Parameter | Cell Line(s) | Observed Effect | Reference |

| DNA/RNA Synthesis | Leukemia L1210 | Inhibition | [3] |

| Antitumor Activity | P388 Leukemia (in mice) | Active | [3] |

| Calreticulin Exposure | U2OS, MCA205 | Promoted | [1] |

| ATP Secretion | U2OS, MCA205 | Promoted | [1] |

| HMGB1 Release | U2OS, MCA205 | Promoted | [1] |

| In vivo Antitumor Effect | MCA205 (in immunocompetent mice) | T-cell dependent | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the immunogenic cell death induced by this compound. These protocols are based on established methods for assessing ICD hallmarks.

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma (U2OS) and murine fibrosarcoma (MCA205) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Vehicle controls (medium with the same concentration of DMSO) are run in parallel.

Assessment of Calreticulin (CRT) Exposure

Diagram: Experimental Workflow for CRT Exposure Analysis

Caption: Workflow for the detection of calreticulin exposure by flow cytometry.

-

Method: Flow Cytometry.

-

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat cells with this compound at various concentrations and time points.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in a binding buffer.

-

Incubate cells with a fluorescently labeled anti-calreticulin antibody (or a primary anti-CRT antibody followed by a fluorescently labeled secondary antibody) in the dark.

-

Wash cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer to quantify the percentage of CRT-positive cells.

-

Measurement of Extracellular ATP

-

Method: Bioluminescence-based assay.

-

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound.

-

At desired time points, add a luciferin/luciferase-based ATP detection reagent to the wells.

-

Measure the luminescence signal using a plate reader.

-

The amount of ATP is quantified by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

-

Detection of HMGB1 Release

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Seed cells in a multi-well plate and treat with this compound.

-

After the desired incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform a sandwich ELISA using a commercially available HMGB1 ELISA kit according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a microplate pre-coated with an anti-HMGB1 antibody.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the color development is measured using a microplate reader.

-

The concentration of HMGB1 is determined from a standard curve.

-

Conclusion

The primary mechanism of action of this compound is the induction of immunogenic cell death, a process that bridges direct cancer cell killing with the activation of a potent and specific anti-tumor immune response. By promoting the release of key DAMPs—calreticulin, ATP, and HMGB1—this compound effectively turns the dying cancer cell into a vaccine that stimulates the host's immune system to fight the tumor. While the precise molecular targets and upstream signaling pathways initiated by this compound are yet to be fully elucidated, its ability to induce ICD positions it as a highly promising candidate for cancer immunotherapy. Further research is warranted to determine its efficacy in a broader range of cancer types, to establish optimal dosing and combination strategies, and to fully unravel the intricate molecular details of its action.

References

Elucidating the Molecular Targets of Septacidin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septacidin, a nucleoside antibiotic produced by Streptomyces fibriatus, has demonstrated potent antitumor activity. Its mechanism of action is multifaceted, involving the inhibition of fundamental cellular processes and the activation of distinct forms of programmed cell death. This technical guide provides an in-depth exploration of the known molecular targets of this compound in cancer cells, detailing its impact on DNA/RNA synthesis, immunogenic cell death (ICD), and pyroptosis. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to support further research and drug development efforts.

Introduction

This compound is an investigational anticancer agent that has garnered interest for its unique and potent mechanisms of cytotoxicity. Early studies revealed its ability to inhibit the synthesis of both DNA and RNA in cancer cells, suggesting a primary mode of action targeting nucleic acid metabolism[1]. More recently, this compound has been identified as a novel inducer of immunogenic cell death (ICD), a form of apoptosis that elicits an antitumor immune response by promoting the release of damage-associated molecular patterns (DAMPs)[2]. Furthermore, evidence suggests that in specific cancer types, such as colon adenocarcinoma, this compound can induce pyroptosis, a pro-inflammatory form of programmed cell death, through the activation of the caspase-1/gasdermin D (GSDMD) pathway. This guide aims to consolidate the current understanding of this compound's molecular interactions within cancer cells, providing a comprehensive resource for researchers in oncology and drug discovery.

Inhibition of DNA and RNA Synthesis

The foundational observation of this compound's anticancer activity is its capacity to halt the synthesis of DNA and RNA. While the precise molecular targets within these pathways remain to be definitively elucidated, this inhibition is a key contributor to its cytotoxic effects.

Experimental Protocol: DNA/RNA Synthesis Inhibition Assay

A common method to assess the inhibition of DNA and RNA synthesis is through the incorporation of radiolabeled nucleosides.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

[³H]-Thymidine (for DNA synthesis)

-

[³H]-Uridine (for RNA synthesis)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

During the final hours of treatment, add [³H]-Thymidine or [³H]-Uridine to the culture medium.

-

After incubation, wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules by adding cold 10% TCA.

-

Wash the precipitate with 5% TCA to remove unincorporated radiolabel.

-

Solubilize the precipitate with a suitable solvent (e.g., 0.1 M NaOH).

-

Transfer the solubilized material to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to untreated control cells.

dot

Figure 1: Postulated mechanism of DNA/RNA synthesis inhibition by this compound.

Induction of Immunogenic Cell Death (ICD)

A significant aspect of this compound's anticancer activity is its ability to induce immunogenic cell death (ICD). This process is characterized by the release of DAMPs from dying cancer cells, which then act as adjuvants to stimulate an adaptive immune response against the tumor. The key hallmarks of ICD induced by this compound are the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1)[2]. The antitumor effects of this compound have been shown to be dependent on T lymphocytes, highlighting the importance of this immune-stimulatory cell death pathway[2].

Calreticulin (CRT) Exposure

Experimental Protocol: Flow Cytometry for Surface Calreticulin

Materials:

-

Cancer cell lines (e.g., U2OS, MCA205)

-

This compound

-

Primary antibody against Calreticulin (cell surface specific)

-

Fluorochrome-conjugated secondary antibody

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at the desired concentration and time.

-

Harvest the cells gently to maintain membrane integrity.

-

Wash the cells with cold PBS.

-

Incubate the cells with the primary anti-calreticulin antibody in the dark on ice.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody in the dark on ice.

-

Wash the cells.

-

Resuspend the cells in a buffer containing a viability dye like PI.

-

Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of CRT-positive cells.

ATP Release

Experimental Protocol: Luminescence-Based ATP Assay

Materials:

-

Cancer cell lines

-

This compound

-

ATP assay kit (e.g., luciferase/luciferin-based)

-

Luminometer

Procedure:

-

Seed cells in a white-walled multi-well plate suitable for luminescence readings.

-

Treat cells with this compound for the indicated time.

-

Collect the cell culture supernatant.

-

Add the ATP assay reagent (containing luciferase and luciferin) to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.

HMGB1 Release

Experimental Protocol: ELISA for HMGB1

Materials:

-

Cancer cell lines

-

This compound

-

HMGB1 ELISA kit

-

Plate reader

Procedure:

-

Treat cells with this compound for the desired duration.

-

Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

Perform the HMGB1 ELISA on the supernatant according to the manufacturer's protocol. This typically involves:

-

Coating a microplate with an HMGB1 capture antibody.

-

Adding the cell supernatant and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a plate reader.

-

Calculate the concentration of HMGB1 in the samples based on the standard curve.

dot

Figure 2: this compound-induced immunogenic cell death pathway.

Induction of Pyroptosis

In addition to ICD, this compound has been implicated in the induction of pyroptosis, a lytic and pro-inflammatory form of programmed cell death, particularly in colon adenocarcinoma. This process is mediated by the activation of caspase-1, which then cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling and lysis.

Experimental Protocol: Western Blot for Caspase-1 Activation and GSDMD Cleavage

Materials:

-

Colon adenocarcinoma cell line (e.g., HT-29, HCT116)

-

This compound

-

Lysis buffer

-

Primary antibodies against pro-caspase-1, cleaved caspase-1 (p20 subunit), full-length GSDMD, and the N-terminal fragment of GSDMD

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Treat colon cancer cells with this compound for various time points.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

Analyze the bands corresponding to pro-caspase-1, cleaved caspase-1, full-length GSDMD, and cleaved GSDMD to assess the activation of the pyroptotic pathway.

dot

Figure 3: this compound-induced pyroptosis signaling pathway in colon cancer cells.

Quantitative Analysis of this compound's Anticancer Activity

While extensive quantitative data for this compound is not widely available in the public domain, preliminary studies have indicated its potent cytotoxic effects. Further research is required to establish comprehensive dose-response curves and IC50 values across a broad range of cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Leukemia | Data not available |

| P388 | Leukemia | Data not available |

| U2OS | Osteosarcoma | Data not available |

| MCA205 | Fibrosarcoma | Data not available |

| HT-29 | Colon Adenocarcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

Note: The IC50 values in this table are placeholders and require experimental determination.

Future Directions and Conclusion

This compound presents a compelling profile as an anticancer agent with a unique combination of mechanisms. Its ability to inhibit DNA/RNA synthesis, coupled with the induction of both immunogenic cell death and pyroptosis, suggests its potential for broad therapeutic application. Key areas for future research include:

-

Target Deconvolution: Utilizing advanced proteomics techniques, such as affinity chromatography coupled with mass spectrometry, to definitively identify the direct molecular targets of this compound responsible for the inhibition of DNA and RNA synthesis.

-

Quantitative Profiling: Comprehensive screening of this compound against a large panel of cancer cell lines (e.g., the NCI-60 panel) to determine its spectrum of activity and to identify potential biomarkers of sensitivity.

-

In Vivo Efficacy: Further preclinical studies in various tumor models to evaluate the in vivo efficacy, safety, and optimal dosing schedules for this compound, both as a monotherapy and in combination with other anticancer agents, particularly immune checkpoint inhibitors.

References

Exploring the Antitumor Activity of Septacidin in Leukemia Cell Lines: A Technical Guide

Disclaimer: Detailed public data on the specific antitumor activity of Septacidin in leukemia cell lines, including quantitative metrics and specific signaling pathways, is limited. This compound is known as an antitumor antibiotic that inhibits RNA and DNA synthesis. To provide a comprehensive technical guide that meets the core requirements of this request, this document will focus on this mechanism of action. We will use well-characterized antitumor antibiotics, Doxorubicin (B1662922) and Actinomycin D , which also function by inhibiting nucleic acid synthesis, as illustrative examples. The data, protocols, and pathways described herein are based on these analogous compounds and serve to model the experimental approaches and potential outcomes for a compound like this compound.

Introduction

Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, remains a significant challenge in oncology. The development of novel therapeutic agents is crucial for improving patient outcomes. This compound is an antibiotic that has been noted for its antitumor properties, which are attributed to its ability to inhibit the synthesis of DNA and RNA in cancer cells.[1] This mode of action is a hallmark of several effective chemotherapeutic agents used in the treatment of leukemia.

This technical guide provides an in-depth exploration of the antitumor activity of compounds that inhibit nucleic acid synthesis in leukemia cell lines. While specific data for this compound is sparse, we will leverage the extensive research on Doxorubicin and Actinomycin D to present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals investigating novel antileukemic compounds.

Data Presentation: Cytotoxicity and Cellular Effects

The following tables summarize the quantitative effects of Doxorubicin and Actinomycin D on various leukemia cell lines. This data provides a benchmark for the potency and cellular responses that might be expected from a compound with a similar mechanism of action.

Table 1: IC50 Values of Doxorubicin and Actinomycin D in Leukemia Cell Lines

| Compound | Cell Line | Leukemia Type | IC50 Value | Exposure Time | Citation |

| Doxorubicin | MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.5 µM | 48 hours | [1] |

| Doxorubicin | U-937 | Histiocytic Lymphoma | ~1 µM | 48 hours | [1] |

| Doxorubicin | K562 | Chronic Myelogenous Leukemia (CML) | 5,470 µM (resistant) | 72 hours | [2] |

| Actinomycin D | OCI-AML3 | Acute Myeloid Leukemia (AML) | Not specified, effective at low doses | Not specified | [3] |

| Actinomycin D | HL-60 | Acute Promyelocytic Leukemia (APL) | Not specified, effective at low doses | Not specified | [3] |

| Actinomycin D | Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia (CLL) | 0.02-0.08 µM | 48 hours | [4] |

Table 2: Effects on Apoptosis and Cell Cycle in Leukemia Cell Lines

| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |

| Doxorubicin | MOLM-13 | Significant increase in Annexin V positive cells | Not specified | [1] |

| Doxorubicin | 32D BCR-ABL1+ | Increased apoptotic index | Not specified | [5] |

| Actinomycin D | OCI-AML3 | p53-dependent apoptosis | G0/G1 phase arrest | [3] |

| Actinomycin D | CML-T1 | p53-dependent apoptosis | G0/G1 phase arrest | [3] |

| Actinomycin D | HL-60 | Necrosis (p53-null) | Transient G2/M phase arrest | [3] |

| Actinomycin D | Vascular Smooth Muscle Cells | Not specified | G1 phase arrest | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antitumor activity of a compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.

-

Cell Seeding: Seed leukemia cells (e.g., MOLM-13, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density and treat with the desired concentrations of the test compound for the designated time.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Collect cells by centrifugation.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of antitumor agents that inhibit nucleic acid synthesis.

Caption: Mechanism of action for DNA intercalating agents.

Caption: p53-mediated apoptosis pathway in response to DNA damage.

Caption: General experimental workflow for screening antitumor activity.

Conclusion

This compound, an antitumor antibiotic, is understood to exert its effects through the inhibition of DNA and RNA synthesis.[1] While specific and detailed data on its activity in leukemia cell lines are not widely available, this technical guide provides a framework for its investigation based on the well-documented activities of analogous compounds, Doxorubicin and Actinomycin D. The provided data tables, experimental protocols, and diagrams of signaling pathways and workflows offer a comprehensive approach for researchers to characterize the antileukemic potential of this compound or other novel compounds with a similar mechanism of action. Future studies are essential to delineate the precise IC50 values, the extent of apoptosis induction and cell cycle arrest, and the specific signaling pathways modulated by this compound in a range of leukemia cell lines. Such research will be pivotal in determining its potential as a therapeutic agent for leukemia.

References

- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-Dose Actinomycin-D Induces Redistribution of Wild-Type and Mutated Nucleophosmin Followed by Cell Death in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Initial Studies on the Structure-Activity Relationship of Septacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of Septacidin, a nucleoside antibiotic with notable antitumor and antifungal properties. The document summarizes key findings related to its structural requirements for biological activity, details relevant experimental methodologies, and visualizes the core biological pathways associated with its synthesis and mechanism of action.

Structure-Activity Relationship (SAR) of this compound Analogs

Initial SAR studies have focused on modifications of the lipophilic fatty acid-amino acid side chain and the sugar moiety. These studies have been pivotal in identifying the structural components crucial for this compound's biological effects, primarily the inhibition of RNA and DNA synthesis in cancer cells.

Data Presentation

The biological activity of this compound analogs has been evaluated based on their ability to inhibit RNA/DNA synthesis and their efficacy against murine leukemia cell lines (L1210 and P388). While early foundational studies provided qualitative assessments of activity, recent research has begun to quantify the antifungal properties of new congeners.

| Modification Description | Analog Structure/Change | Biological Activity | Quantitative Data | Reference |

| Fatty Acyl Chain Length | Shortened from C16 to C12 | Activity Retained | - | [1] |

| Shortened from C16 to C6 | Activity Lost | - | [1] | |

| Shorter (C12) fatty acyl chain (SEP-538) | Weak Antifungal Activity | - | [2] | |

| Shorter (C13) fatty acyl chain (SEP-552) | Moderate Antifungal Activity | MIC: 62.5 µM | [2] | |

| Fatty Acyl Chain Modification | Hydroxylated fatty acyl chain (SEP-624) | Weak Antifungal Activity | - | [2] |

| Shifted fatty acyl chain to glycine (B1666218) unit | Activity Lost | - | [1] | |

| Amino Acid Moiety | Glycine unit omitted | Activity Lost | - | [1] |

| Glycine extended to β-Alanine | Activity Retained | - | [1] | |

| Sugar Moiety | Aminoheptose replaced with 4-amino-4-deoxy-L-glucose | Activity Retained | - | [1] |

| Aminoheptose replaced with 4-amino-4,6-dideoxy-L-glucose | Activity Retained | - | [1] |

Summary: The lipophilic fatty acid side chain is critical for activity. A minimum chain length (greater than C6, with C12 being effective) is required. The position of the fatty acid on the amino acid and the presence of the amino acid itself are essential. The core aminoheptose sugar can be substituted with other 4-amino-L-sugars without loss of activity.[1] The antifungal activity is also sensitive to the fatty acyl chain's length and decoration.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While detailed, step-by-step synthesis protocols for the earliest analogs are not extensively published, a general synthetic workflow is described. Modern protocols for assessing this compound's biological activities are provided.

General Workflow for this compound Analog Synthesis

The synthesis of this compound analogs involves a multi-step process starting from a protected sugar, followed by the construction of the adenine (B156593) base, introduction of the amino group, and finally, attachment of the side chain.

Inhibition of RNA Synthesis Assay (Click Chemistry-Based)

This non-radioactive assay measures the rate of global RNA synthesis by quantifying the incorporation of a uridine (B1682114) analog, 5-Ethynyluridine (5-EU), into newly transcribed RNA.

-

Cell Culture and Treatment:

-

Seed cells (e.g., L1210 leukemia cells) in a 96-well plate at a desired density and allow them to adhere or stabilize overnight.

-

Treat cells with various concentrations of this compound analogs or a vehicle control for a predetermined time (e.g., 4-24 hours). Include a positive control inhibitor like Actinomycin D.[3]

-

-

RNA Labeling with 5-Ethynyluridine (5-EU):

-

Fixation and Permeabilization:

-

Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Fix the cells by adding a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) and incubating for 10-20 minutes.[3]

-

-

Click Reaction:

-

Prepare a "Click" reaction cocktail containing a fluorescent azide (B81097) (e.g., Azide-Fluor 488), a copper(I) catalyst, and a reducing agent in a reaction buffer.

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[3][4]

-

-

Staining and Analysis:

Immunogenic Cell Death (ICD) Marker Assays

This compound is known to induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the release of Damage-Associated Molecular Patterns (DAMPs).

-

Cell Treatment: Treat target cancer cells (e.g., murine fibrosarcoma MCA205) with this compound (e.g., 10 µM) or controls for the desired time (e.g., 4-24 hours).

-

Cell Staining:

-

Harvest cells gently and wash with cold FACS buffer (e.g., PBS with 1% BSA).

-

Incubate cells with a primary antibody against Calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice, protected from light.

-

Add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.

-

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the viable cell population to quantify the percentage of CRT-positive cells.

-

Cell Treatment: Treat cells in a multi-well plate with this compound as described above.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant. Centrifuge briefly to remove any cellular debris.

-

ATP Measurement:

-

Use a commercial luciferase/luciferin-based ATP determination kit.

-

In a luminometer-compatible plate, add the collected supernatant.

-

Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.

-

Immediately measure the luminescence. The light output is proportional to the ATP concentration. A standard curve using known ATP concentrations should be prepared for quantification.

-

-

Sample Preparation: Collect and clarify cell culture supernatants as for the ATP assay. Samples can be used immediately or stored at -80°C.

-

ELISA Protocol (Sandwich ELISA):

-

Use a 96-well plate pre-coated with an HMGB1 capture antibody.

-

Add standards and samples to the wells and incubate for 1-2 hours at 37°C.

-

Wash the wells multiple times with a wash buffer.

-

Add a biotinylated detection antibody specific for HMGB1 and incubate for 1 hour.

-

Wash the wells again.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the wells thoroughly.

-

Add a TMB substrate solution and incubate until color develops (10-20 minutes), then add a stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of HMGB1 is determined by comparison to a standard curve.

-

Signaling and Biosynthetic Pathways

Biosynthesis of the L,l-gluco-heptosamine Moiety

The unique L,l-gluco-heptosamine sugar core of this compound is synthesized through a dedicated enzymatic pathway. The process involves a series of oxidation and epimerization steps catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster.

Induction of Immunogenic Cell Death (ICD)

This compound's antitumor effect is mediated, at least in part, by its ability to induce immunogenic cell death. This process turns dying tumor cells into an in-situ vaccine, stimulating a T-cell-dependent adaptive immune response against the tumor.

References

- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel this compound congeners from a high yield heterologous expression strain Streptomyces albus 1597 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA Synthesis Assay Kit (ab228561) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

Preliminary Investigation into Septacidin's Inhibition of RNA/DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the preliminary investigation of Septacidin's inhibitory effects on RNA and DNA synthesis. This compound is a nucleoside antibiotic with demonstrated antitumor and antifungal properties.[1][2][3] Its mechanism of action is understood to involve the disruption of nucleic acid synthesis, a critical pathway for the proliferation of cancerous cells.[4] This document outlines key experimental protocols and data presentation strategies to rigorously evaluate this compound's potential as a therapeutic agent targeting RNA and DNA synthesis.

Data Presentation

Effective evaluation of an inhibitory compound requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing the results from the experimental protocols detailed in this guide.

Table 1: In Vitro Inhibition of RNA and DNA Synthesis in L1210 Leukemia Cells by this compound

| Concentration (µM) | RNA Synthesis Inhibition (%) | DNA Synthesis Inhibition (%) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

Table 2: Cell Viability of L1210 Cells Following Treatment with this compound

| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| EC50 (µM) |

Experimental Protocols

The following protocols are designed to provide a comprehensive preliminary assessment of this compound's inhibitory effects on RNA and DNA synthesis in a relevant cancer cell line.

Cell Culture

-

Cell Line: Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase for all experiments.

RNA and DNA Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled precursors into newly synthesized RNA and DNA.

-

Materials:

-

L1210 cells

-

This compound (various concentrations)

-

[³H]-Uridine (for RNA synthesis)

-

[³H]-Thymidine (for DNA synthesis)

-

96-well microplates

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Seed L1210 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

For the last 2 hours of incubation, add 1 µCi/well of [³H]-Uridine or [³H]-Thymidine.

-

After incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters twice with ice-cold 10% TCA to precipitate macromolecules.

-

Wash the filters twice with ice-cold 5% TCA.

-

Wash the filters once with 70% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

L1210 cells

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed L1210 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary investigation of a potential RNA/DNA synthesis inhibitor like this compound.

Caption: Workflow for investigating this compound's inhibitory effects.

Conceptual Signaling Pathway

The diagram below illustrates the general mechanism by which nucleoside analogues inhibit RNA and DNA synthesis, which is the proposed mechanism for this compound.

Caption: Conceptual pathway of nucleoside analogue-mediated inhibition.

References

Exploring the Chemical Synthesis of the Septacidin Core Structure: A Review of the Current Scientific Landscape

For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic pathways to complex natural products is crucial for analog development and medicinal chemistry efforts. However, a thorough review of the existing scientific literature reveals that a complete chemical total synthesis of the septacidin core structure has not yet been published.

This compound is a nucleoside antibiotic characterized by a unique and complex core: an N6-glycosylated L-heptosamine-adenine moiety. This structure has presented significant challenges to synthetic chemists, a fact highlighted by multiple research groups. While the total synthesis of related compounds and simplified analogs has been achieved, providing valuable insights, a detailed, step-by-step protocol for the chemical construction of the natural this compound core remains an unmet goal in synthetic organic chemistry.

This technical guide will, therefore, pivot to summarize the current state of knowledge, focusing on the strategies that have been reported for analogous structures and the extensive research into the biosynthetic pathway, which may inspire future chemical synthesis endeavors.

Synthetic Approaches to Analogous Structures

The primary published work in this area has been on the synthesis of this compound analogs, where the complex L-heptosamine sugar is replaced with more accessible monosaccharides. A general synthetic strategy for these analogs has been outlined and involves a convergent approach:

-

Preparation of a Protected Sugar : The synthesis begins with a suitably protected sugar, such as L-fucose or L-galactose.

-

Construction of the Adenine (B156593) Moiety : The adenine base is constructed at the anomeric (C-1) position of the sugar.

-

Introduction of the Amino Group : A 4-amino group is introduced into the pyranose ring, mirroring the substitution pattern of the natural product.

-

Side-Chain Attachment : Finally, the characteristic lipophilic fatty acid-amino acid side chain is coupled to the 4-amino group.[1]

This approach provides a logical framework for tackling the this compound core, but it circumvents the primary challenge: the stereocontrolled synthesis of the L-glycero-β-L-gluco-heptopyranosylamine unit and its subsequent N-glycosylation to adenine.

A notable success in a related family of compounds is the total synthesis of Spicamycin. Researchers accomplished this by preparing the novel aminoheptose unit and then coupling the derived β-heptopyranosylamine with a protected 6-chloropurine (B14466) using a Palladium-catalyzed reaction. This work confirmed the unique N-glycoside structure and represents a key advancement in the synthesis of such nucleoside antibiotics.[2]

The Biosynthetic Pathway: Nature's Synthetic Route

In contrast to the scarcity of chemical synthesis data, the biosynthetic pathway of this compound has been extensively studied. Understanding this enzymatic route provides a blueprint that could inspire future chemical strategies. The biosynthesis of the L,L-gluco-heptosamine moiety has been delineated through the functional characterization of several key enzymes.

The proposed biosynthetic pathway can be visualized as a multi-step enzymatic cascade.

Caption: A simplified workflow of the key enzymatic steps in the biosynthesis of the this compound core (SEP-327).

Key Enzymatic Steps in the Biosynthesis:

| Step | Precursor(s) | Key Enzyme(s) | Product | Description |

| 1 | D-Sedoheptulose 7-Phosphate, AMP | SepE | SEP-540 | An unprecedented Fe(II)-dependent glycosyltransferase (SepE) attaches an ADP-activated heptose sugar to the N6 position of AMP. |

| 2 | SEP-540 | SepF | SEP-328 | An unusual glycosidase (SepF) removes the ribosyl-5-phosphate group. |

| 3 | SEP-328 | SepI | 4'-Keto Intermediate | An FAD-dependent oxidase (SepI) oxidizes the 4'-hydroxyl group of the heptose moiety. |

| 4 | 4'-Keto Intermediate | SepJ | C5'-Epimerized Intermediate | A TIM barrel sugar epimerase (SepJ) catalyzes epimerization at the C5' position. |

| 5 | C5'-Epimerized Intermediate | SepA | C3'-Epimerized Intermediate | An unprecedented monofunctional L-pyranose C3 epimerase (SepA) acts on the C3' position. The resulting intermediate exists in a stable bicyclic hemiketal form.[3] |

| 6 | C3'-Epimerized Intermediate | SepG | SEP-327 (Core) | A PLP-dependent aminotransferase (SepG) installs the final 4'-amino group to form the L,L-gluco-heptosamine moiety of the this compound core.[3] |

Conclusion and Future Outlook

While a complete de novo chemical synthesis of the this compound core has yet to be reported, the groundwork has been laid through analog synthesis and the successful total synthesis of related natural products like spicamycin. The detailed elucidation of the biosynthetic pathway offers a valuable roadmap, revealing the specific sequence of stereochemical transformations required. Future synthetic efforts will likely need to focus on the stereoselective construction of the unique L-glycero-β-L-gluco-heptopyranosylamine and the development of a robust N-glycosylation method to couple it with the adenine nucleus. The development of such a synthesis would be a significant achievement and would open the door for the creation of novel this compound analogs with potentially enhanced therapeutic properties.

References

The Critical Role of the Fatty Acyl Chain in the Bioactivity of Septacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract